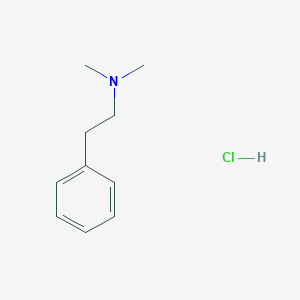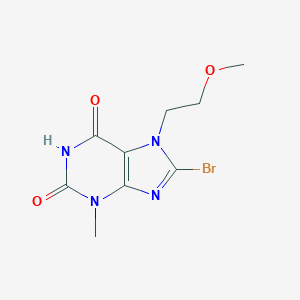
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a chemical compound with the linear formula C10H13BrN4O3 . It has a molecular weight of 317.144 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is defined by its linear formula, C10H13BrN4O3 . For a more detailed analysis of its structure, you may need to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione are not fully detailed in the sources I have access to . For comprehensive information, you may need to refer to specialized databases or scientific literature.Scientific Research Applications
Photodynamic Therapy (PDT)
Photodynamic therapy involves using light-activated compounds to treat cancer and other diseases. 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione could serve as a photosensitizer in PDT. When exposed to specific wavelengths of light, it generates reactive oxygen species that selectively damage cancer cells.
These applications highlight the compound’s versatility and potential impact across diverse scientific fields. Keep in mind that ongoing research may uncover additional uses or refine existing ones. 🌟
Safety and Hazards
Sigma-Aldrich provides this product without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . For detailed safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or other safety resources.
properties
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZHWKTAANUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
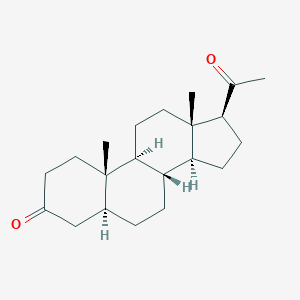

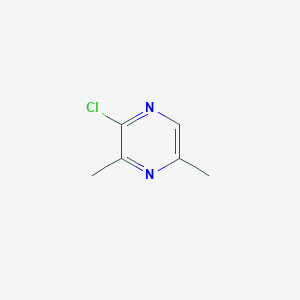
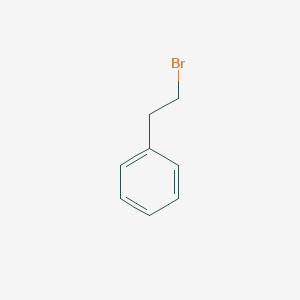

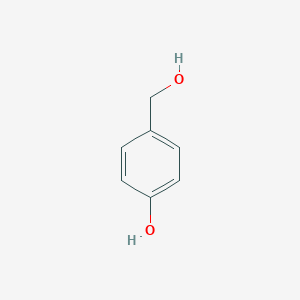

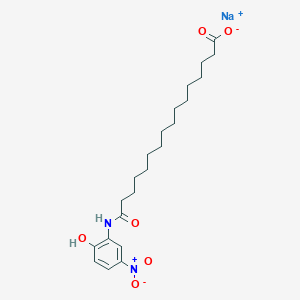
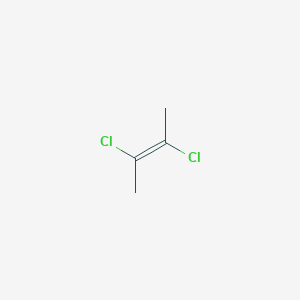
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
